SB216763, also known as SB216763, is a synthetic small molecule widely employed in scientific research as a potent and selective inhibitor of glycogen synthase kinase 3β (GSK3β) [, , , , ]. GSK3β is a serine/threonine kinase involved in diverse cellular processes including glycogen metabolism, cell cycle regulation, apoptosis, and inflammation. By inhibiting GSK3β, SB216763 allows researchers to study the role of this kinase in various biological pathways and disease models. Notably, SB216763 has been reported to act as a partial agonist of the aryl hydrocarbon receptor (AhR) [, ] impacting the expression of drug-metabolizing enzymes.
This compound falls under the category of small molecule inhibitors and is primarily classified as a glycogen synthase kinase-3 inhibitor. Its chemical structure includes a pyrrole core and is characterized by the presence of dichlorophenyl and methylindole substituents.
The synthesis of 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves a multi-step organic reaction process. The following outlines a general synthetic route based on available literature:
The molecular formula for 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is .
Structural confirmation can be achieved through:
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione participates in various chemical reactions primarily due to its functional groups:
Studies have shown that this compound effectively reduces inflammatory cytokine production in various models, indicating its potential role in therapeutic applications against diseases characterized by excessive inflammation.
The primary mechanism of action for 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione involves inhibition of glycogen synthase kinase-3 activity.
Experimental models have demonstrated significant reductions in lung inflammation and fibrosis when administered alongside pro-inflammatory agents like bleomycin, underscoring its therapeutic potential in fibrotic diseases .
The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture to prevent degradation.
Safety data sheets indicate that while the compound is generally stable, it should be handled with care due to potential toxicity associated with chlorinated compounds.
The applications of 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione span several fields:
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) is a maleimide-based inhibitor that binds within the ATP-binding pocket of GSK-3β with high specificity. Crystallographic analyses reveal that the dichlorophenyl moiety inserts into a hydrophobic pocket formed by residues Val135, Leu188, and Cys199, while the N-methylindole group interacts with the hinge region via van der Waals contacts [3] [8]. This precise molecular docking prevents ATP binding by steric hindrance and disrupts the kinase's catalytic function. The inhibitor exhibits an IC₅₀ of 34.3 nM against GSK-3α and comparable potency against GSK-3β, with >290-fold selectivity over 24 other kinases (IC₅₀ >10 μM), including structurally related cyclin-dependent kinases [4] [6].
Table 1: Kinase Selectivity Profile of SB216763
Kinase | IC₅₀ (nM) | Selectivity vs. GSK-3 |
---|---|---|
GSK-3α | 34.3 | Reference |
GSK-3β | 38.1 | Reference |
CDK1 | >10,000 | >290-fold |
PKCα | >10,000 | >290-fold |
PKA | >10,000 | >290-fold |
Phosphoregulation of GSK-3β at Ser9 (inhibitory) and Tyr216 (activating) influences SB216763's accessibility. Molecular dynamics simulations indicate that Tyr216 phosphorylation induces conformational changes in the activation loop, enhancing SB216763 binding affinity by 40% compared to the unphosphorylated enzyme [3] [8]. This explains the compound's efficacy in pathological contexts where GSK-3 hyperactivation occurs, such as in neurodegenerative diseases and fibrotic disorders.
SB216763 potently inhibits GSK-3-mediated phosphorylation of β-catenin, a master regulator of the canonical Wnt pathway. Under basal conditions, GSK-3β phosphorylates β-catenin at residues Ser33/Ser37/Thr41, targeting it for proteasomal degradation. SB216763 (1–10 μM) disrupts this phosphodegron formation, leading to cytoplasmic β-catenin accumulation and subsequent nuclear translocation [3] [6]. In pulmonary fibrosis models, nuclear β-catenin complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) to induce transcription of anti-fibrotic genes like Axin2 and Cyclin D1 [1] [7].
In embryonic stem cells, SB216763 (3 μM) sustains pluripotency by mimicking Wnt signaling via β-catenin stabilization. This suppresses differentiation-inducing genes (e.g., Cdx2) while enhancing Oct4 and Nanog expression [4] [6]. The compound's efficacy in modulating Wnt signaling is demonstrated by a 4.5-fold increase in β-catenin-dependent luciferase reporter activity in treated cells compared to controls [6]. Notably, SB216763 does not affect non-canonical Wnt pathways, confirming its specificity for GSK-3-dependent β-catenin regulation.
GSK-3β phosphorylates and activates NF-κB, a transcription factor central to inflammatory responses. SB216763 disrupts this axis by inhibiting GSK-3β-dependent IκB degradation, thereby reducing NF-κB nuclear translocation by 70% in macrophages [1] [7]. In bleomycin-induced pulmonary inflammation, SB216763 (20 mg/kg) suppresses NF-κB-driven transcription of pro-inflammatory cytokines:
Table 2: Effect of SB216763 on Inflammatory Mediators in Lung Fibrosis Models
Mediator | Function | Change with SB216763 |
---|---|---|
TNF-α | Pro-inflammatory cytokine | ↓62% |
IL-6 | Fibroblast activation | ↓58% |
MMP-9 | Matrix metalloproteinase | ↓55% (activity) |
TIMP-1 | Tissue inhibitor of MMPs | ↓48% |
Concurrently, SB216763 upregulates anti-inflammatory IL-10 production by 2.1-fold in CD4⁺ T-cells through glycogen synthase kinase-mediated epigenetic remodeling of the IL10 promoter [4] [7]. This dual modulation of cytokine networks underlies the compound's efficacy in reducing alveolar inflammation in vivo, where bronchoalveolar lavage fluid from treated mice shows a 55% reduction in inflammatory cell infiltration [1]. Additionally, SB216763 inhibits GSK-3β-dependent matrix metalloproteinase (MMP) expression, reducing MMP-9 and MMP-2 activity by 55% and 42%, respectively, while downregulating their inhibitors TIMP-1/2 [7]. This rebalancing of protease/anti-protease activity prevents extracellular matrix degradation and fibrotic remodeling.
In neuronal contexts, SB216763 attenuates morphine-induced tolerance by suppressing spinal cytokine release (IL-1β, TNF-α) and reversing GSK-3β-dependent decreases in β-arrestin2 expression [2]. This highlights the compound's broad applicability in inflammation-associated pathologies beyond fibrosis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1